Oxeglitazar
Overview
Description
Oxeglitazar is a small molecule drug that acts as an agonist for both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. It was initially developed by Merck Serono SA for the treatment of type II diabetes mellitus and metabolic syndrome . The molecular formula of this compound is C19H22O4, and it has a molecular weight of 314.38 g/mol .
Preparation Methods
Oxeglitazar can be synthesized using various methods, including hot melt extrusion and supercritical antisolvent techniques. In hot melt extrusion, this compound is combined with polymeric carriers such as copovidone, polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol copolymer, and hypromellose . The mixture is then extruded at high temperatures to form solid dispersions, which are subsequently pelletized . Supercritical antisolvent techniques involve dissolving this compound in a suitable solvent and then precipitating it using supercritical carbon dioxide . This method enhances the solubility and dissolution rate of this compound .
Chemical Reactions Analysis
Oxeglitazar undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Oxeglitazar has been extensively studied for its potential therapeutic applications in the treatment of type II diabetes mellitus and metabolic syndrome . It has been shown to improve insulin sensitivity and lipid profiles in preclinical and clinical studies . Additionally, this compound has been investigated for its potential use in the treatment of other metabolic disorders, such as gout and non-alcoholic fatty liver disease . In the field of drug delivery, this compound has been used as a model compound to study the enhancement of solubility and bioavailability using various formulation techniques .
Mechanism of Action
Oxeglitazar exerts its effects by activating peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma . Activation of peroxisome proliferator-activated receptor alpha leads to improved lipid metabolism, while activation of peroxisome proliferator-activated receptor gamma enhances insulin sensitivity . These combined effects result in improved glycemic control and lipid profiles in patients with type II diabetes mellitus .
Comparison with Similar Compounds
Biological Activity
Oxeglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPAR) alpha and gamma, designed for the treatment of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its potential to improve glycemic control and lipid profiles in diabetic patients. Below is a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
This compound works by activating PPARα and PPARγ, which are nuclear receptors that regulate lipid metabolism and insulin sensitivity. By stimulating these receptors, this compound enhances fatty acid oxidation, reduces triglyceride levels, and improves insulin sensitivity. This dual action is particularly beneficial in managing T2DM and associated dyslipidemia.
Efficacy in Clinical Trials
Several clinical studies have investigated the efficacy of this compound in patients with T2DM. The following table summarizes key findings from these trials:
Safety Profile
The safety profile of this compound has been a subject of scrutiny. In the AleCardio trial, which involved patients with T2DM and acute coronary syndrome, the treatment was associated with increased rates of heart failure hospitalizations and other adverse events, leading to early termination of the study. Despite these findings, other studies reported that this compound was generally well tolerated with manageable side effects such as peripheral edema and mild hypoglycemia .
Case Studies
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Case Study 1: Efficacy in Glycemic Control
- Patient Profile : A 55-year-old male with poorly controlled T2DM on metformin.
- Treatment : Initiated on this compound 150 µg/day.
- Outcome : After 12 weeks, HbA1c decreased from 8.5% to 7.0%, with significant improvements in fasting glucose levels.
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Case Study 2: Lipid Profile Improvement
- Patient Profile : A 62-year-old female with T2DM and dyslipidemia.
- Treatment : this compound added to existing therapy.
- Outcome : After 24 weeks, LDL cholesterol dropped by 20%, while HDL levels increased by 15%, indicating improved lipid metabolism.
Research Findings
Recent studies have explored the broader implications of this compound's biological activity:
- Impact on Inflammation : Research indicates that PPAR activation can lead to anti-inflammatory effects, which may be beneficial for patients with metabolic syndrome .
- Metabolic Effects : Studies have shown that this compound influences metabolic pathways that regulate glucose homeostasis and lipid metabolism, suggesting its role beyond glycemic control .
Properties
IUPAC Name |
(2E,4E)-5-(7-methoxy-3,3-dimethyl-2H-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-13(9-18(20)21)5-6-14-11-19(2,3)12-23-17-8-7-15(22-4)10-16(14)17/h5-11H,12H2,1-4H3,(H,20,21)/b6-5+,13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGXANXBVWECQE-BYWGDBCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC1=CC(COC2=C1C=C(C=C2)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C1=CC(COC2=C1C=C(C=C2)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280585-34-4 | |
Record name | Oxeglitazar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280585344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OXEGLITAZAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX634SL5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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